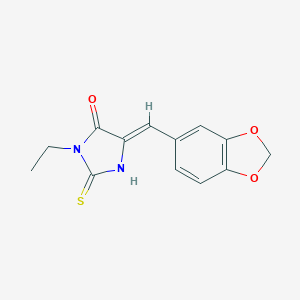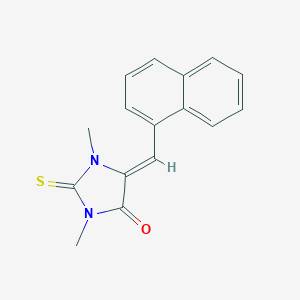![molecular formula C25H19F3N4O4S2 B303502 2-[(4Z)-5-oxo-1-phenyl-4-[[2-(trifluoromethyl)phenyl]methylidene]imidazol-2-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide](/img/structure/B303502.png)
2-[(4Z)-5-oxo-1-phenyl-4-[[2-(trifluoromethyl)phenyl]methylidene]imidazol-2-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4Z)-5-oxo-1-phenyl-4-[[2-(trifluoromethyl)phenyl]methylidene]imidazol-2-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide, also known as compound 1, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2-[(4Z)-5-oxo-1-phenyl-4-[[2-(trifluoromethyl)phenyl]methylidene]imidazol-2-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide 1 is not fully understood. However, studies have shown that it inhibits the activity of several key enzymes involved in cancer cell proliferation and bacterial growth. Additionally, 2-[(4Z)-5-oxo-1-phenyl-4-[[2-(trifluoromethyl)phenyl]methylidene]imidazol-2-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide 1 has been shown to modulate the immune response and reduce inflammation, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
Compound 1 has been shown to exhibit several biochemical and physiological effects. In cancer cells, it inhibits cell proliferation and induces apoptosis, leading to cell death. In bacterial cells, it inhibits cell growth and disrupts cellular metabolism, leading to cell death. Additionally, 2-[(4Z)-5-oxo-1-phenyl-4-[[2-(trifluoromethyl)phenyl]methylidene]imidazol-2-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide 1 has been shown to reduce inflammation by modulating the immune response and inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-[(4Z)-5-oxo-1-phenyl-4-[[2-(trifluoromethyl)phenyl]methylidene]imidazol-2-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide 1 is its potent antitumor and antibacterial activity, making it a promising candidate for cancer therapy and antibiotic development. Additionally, its anti-inflammatory activity makes it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of 2-[(4Z)-5-oxo-1-phenyl-4-[[2-(trifluoromethyl)phenyl]methylidene]imidazol-2-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide 1 is its limited solubility in aqueous solutions, which may affect its efficacy in some experimental settings.
Zukünftige Richtungen
There are several future directions for the research and development of 2-[(4Z)-5-oxo-1-phenyl-4-[[2-(trifluoromethyl)phenyl]methylidene]imidazol-2-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide 1. One potential direction is to investigate its efficacy in combination with other chemotherapeutic agents for the treatment of cancer. Additionally, further studies are needed to elucidate its mechanism of action and identify potential targets for drug development. Furthermore, studies are needed to optimize its solubility and bioavailability for use in clinical settings. Overall, 2-[(4Z)-5-oxo-1-phenyl-4-[[2-(trifluoromethyl)phenyl]methylidene]imidazol-2-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide 1 shows great promise as a potential therapeutic agent for the treatment of cancer, bacterial infections, and inflammatory diseases.
Synthesemethoden
The synthesis of 2-[(4Z)-5-oxo-1-phenyl-4-[[2-(trifluoromethyl)phenyl]methylidene]imidazol-2-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide 1 involves a multi-step process that begins with the reaction of 2-mercapto-N-(4-sulfamoylphenyl)acetamide with 4-(2-bromoethyl)benzaldehyde to form an intermediate. This intermediate is then subjected to a condensation reaction with 2-(trifluoromethyl)benzaldehyde and imidazole-4,5-dicarboxylic acid to form the final product, 2-[(4Z)-5-oxo-1-phenyl-4-[[2-(trifluoromethyl)phenyl]methylidene]imidazol-2-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide 1. The synthesis of 2-[(4Z)-5-oxo-1-phenyl-4-[[2-(trifluoromethyl)phenyl]methylidene]imidazol-2-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide 1 has been optimized to yield high purity and yield, making it suitable for scientific research applications.
Wissenschaftliche Forschungsanwendungen
Compound 1 has been studied extensively for its potential therapeutic applications. It has been shown to exhibit potent antitumor activity in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, 2-[(4Z)-5-oxo-1-phenyl-4-[[2-(trifluoromethyl)phenyl]methylidene]imidazol-2-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide 1 has been shown to inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), making it a potential antibiotic agent. Furthermore, 2-[(4Z)-5-oxo-1-phenyl-4-[[2-(trifluoromethyl)phenyl]methylidene]imidazol-2-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide 1 has been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
Produktname |
2-[(4Z)-5-oxo-1-phenyl-4-[[2-(trifluoromethyl)phenyl]methylidene]imidazol-2-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide |
|---|---|
Molekularformel |
C25H19F3N4O4S2 |
Molekulargewicht |
560.6 g/mol |
IUPAC-Name |
2-[(4Z)-5-oxo-1-phenyl-4-[[2-(trifluoromethyl)phenyl]methylidene]imidazol-2-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C25H19F3N4O4S2/c26-25(27,28)20-9-5-4-6-16(20)14-21-23(34)32(18-7-2-1-3-8-18)24(31-21)37-15-22(33)30-17-10-12-19(13-11-17)38(29,35)36/h1-14H,15H2,(H,30,33)(H2,29,35,36)/b21-14- |
InChI-Schlüssel |
UMOWHAANBQVTKZ-STZFKDTASA-N |
Isomerische SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3C(F)(F)F)/N=C2SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3C(F)(F)F)N=C2SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3C(F)(F)F)N=C2SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{3-[(1,3-Dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B303419.png)
![1-Methyl-5-[4-({3-methyl-1-[3-(4-morpholinyl)propyl]-5-oxo-2-thioxo-4-imidazolidinylidene}methyl)benzylidene]-3-[3-(4-morpholinyl)propyl]-2-thioxo-4-imidazolidinone](/img/structure/B303420.png)
![7,8-Dimethoxy-2-(4-methoxybenzylidene)-5H-thiazolo[2,3-b]quinazoline-3,5(2H)-dione](/img/structure/B303421.png)

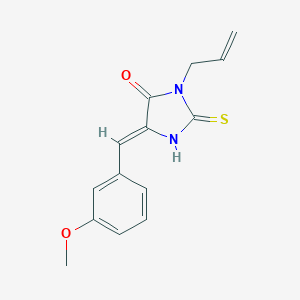
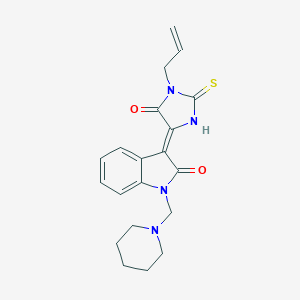
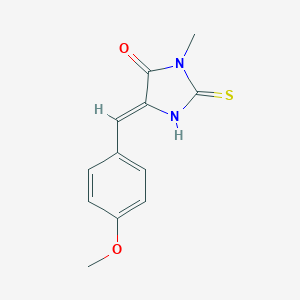
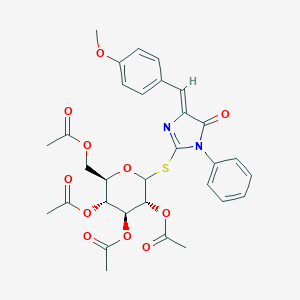
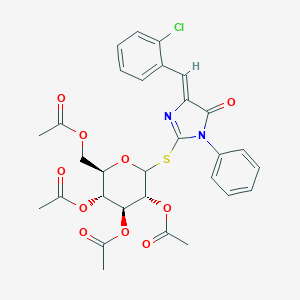
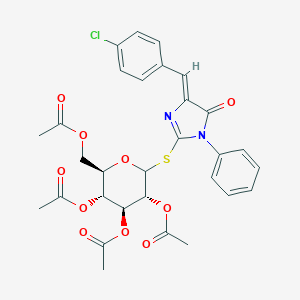

![5-[4-(Dimethylamino)benzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B303434.png)
